molecular formula C15H13ClN2O3S2 B14958637 2-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide

2-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B14958637
M. Wt: 368.9 g/mol
InChI Key: GDPNXDGMJMWQFL-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at position 2 with a 4-chlorophenyl group and at position 4 with a methyl group. The carboxamide moiety at position 5 is linked to a 1,1-dioxido-2,3-dihydrothiophen-3-yl group, which introduces a sulfone ring system.

Properties

Molecular Formula

C15H13ClN2O3S2

Molecular Weight

368.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H13ClN2O3S2/c1-9-13(14(19)18-12-6-7-23(20,21)8-12)22-15(17-9)10-2-4-11(16)5-3-10/h2-7,12H,8H2,1H3,(H,18,19)

InChI Key

GDPNXDGMJMWQFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3CS(=O)(=O)C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may include:

    Formation of the thiazole ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Formation of the dioxido-dihydrothiophenyl group: This can be done through oxidation reactions.

    Coupling reactions: The final step may involve coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate, etc.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, etc.

    Solvents: Common organic solvents like dichloromethane, ethanol, etc.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: May be investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name & ID Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Features
2-(4-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide 1,3-Thiazole 4-Chlorophenyl (C6H4Cl), methyl (CH3), dihydrothiophene sulfone (C4H5O2S) ~365.88 Sulfone enhances polarity; thiazole provides rigidity
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole Dichlorophenyl (C6H3Cl2), pyridylmethyl (C6H4N-CH2) ~485.77 Multiple halogen atoms increase lipophilicity; pyridine aids solubility
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Thiazole-pyrazole hybrid Ethyl ester (COOEt), 4-fluorophenyl (C6H4F) ~455.90 Ester group improves membrane permeability but reduces metabolic stability
6-(4-Chlorophenyl)-N-(2-methoxyphenyl)-1,1-dioxo-2,3-dihydro-1H-imidazo[2,1-b][1,3]thiazole-5-carboxamide Imidazo-thiazole Methoxyphenyl (C6H4OCH3), fused imidazo-thiazole ~442.90 Fused ring system enhances planar stacking; methoxy improves solubility

Key Observations:

Sulfone vs.

Carboxamide Linkage : The carboxamide in the target compound and supports hydrogen bonding with biological targets, whereas ester groups (e.g., ) lack this capability but may enhance bioavailability.

Heterocyclic Diversity : Pyrazole-thiazole hybrids (e.g., ) combine metabolic stability (thiazole) with conformational flexibility (pyrazole), whereas imidazo-thiazole systems (e.g., ) offer rigid, planar structures suited for intercalation.

Pharmacological Implications (Inferred from Analogs)

  • Enzyme Inhibition : Pyrazole-carboxamide analogs (e.g., ) show affinity for kinases due to halogenated aryl groups and hydrogen-bonding motifs.
  • Metabolic Stability : The thiazole ring and sulfone in the target compound may confer resistance to cytochrome P450 metabolism compared to ester-containing analogs .

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